molecular formula C32H72BN B1610057 Tetrabutylammonium tetrabutylborate CAS No. 23231-91-6

Tetrabutylammonium tetrabutylborate

Cat. No. B1610057
CAS RN: 23231-91-6
M. Wt: 481.7 g/mol
InChI Key: LUQGURIOJLNCGE-UHFFFAOYSA-N
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Scientific Research Applications

Solar Light-Driven Photocatalyzed Alkylations

Tetrabutylammonium decatungstate, a related compound, has been effectively utilized for the photocatalyzed C-H activation of various organic molecules, including alkanes, aldehydes, ethers, and amides. This process, which involves alkylation of alkenes, is notably powered by solar light, demonstrating the compound's role in harnessing renewable energy for chemical transformations. This method represents a green and sustainable approach to organic synthesis, utilizing sunlight as a free and abundant energy source to drive chemical reactions on a window ledge, highlighting the potential for large-scale applications in green chemistry (Protti, Ravelli, Fagnoni, & Albini, 2009).

Photocatalytic Activation of Si-H Bonds

Another application of tetrabutylammonium decatungstate involves the photocatalytic activation of the Si-H bond in trisubstituted silanes, facilitating the hydrosilylation of electron-poor alkenes. This method underscores the compound's versatility in engaging different types of chemical bonds under light irradiation, further expanding its utility in synthetic organic chemistry. The process's efficiency, even under sunlight, marks it as an environmentally friendly alternative to traditional hydrosilylation methods, leveraging light as a clean energy source (Qrareya, Dondi, Ravelli, & Fagnoni, 2015).

Synthesis of 5-Substituted 1H-Tetrazoles

Tetrabutylammonium fluoride (TBAF) demonstrates its catalytic prowess in the synthesis of 5-substituted 1H-tetrazoles from organic nitriles and trimethylsilyl azide under solventless conditions. This application reveals the compound's efficiency as a catalyst in promoting [3+2] cycloaddition reactions, a cornerstone in the synthesis of heterocyclic compounds. The mild conditions and high yields associated with this method emphasize its attractiveness for producing compounds of interest in pharmaceuticals and agrochemicals (Amantini, Beleggia, Fringuelli, Pizzo, & Vaccaro, 2004).

Challenges in Analytical Methods

In analytical chemistry, tetrabutylammonium serves as a phase-transfer agent in PET radiochemistry. However, its quantification is challenging due to the limitations of the HPLC method prescribed by the European Pharmacopoeia, which often fails with newer generation reverse-phase columns. This situation highlights the necessity for methodological advancements to accurately quantify such compounds, ensuring safety and efficacy in their application (Bogni, Cucchi, Laera, Seregni, & Pascali, 2019).

Safety And Hazards

Tetrabutylammonium tetrabutylborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation8.


Future Directions

Tetrabutylammonium tetrabutylborate has been used in several areas of chemistry, particularly in studies of the thermodynamics of ion solvation3. However, there are no commercial sources for Tetrabutylammonium tetrabutylborate currently available. The literature suggests a single, low-yield (<10%) synthesis for the compound3. This indicates a potential area for future research and development.


properties

IUPAC Name

tetrabutylazanium;tetrabutylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36B.C16H36N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h2*5-16H2,1-4H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQGURIOJLNCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC)(CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456008
Record name Tetrabutylammonium tetrabutylborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium tetrabutylborate

CAS RN

23231-91-6
Record name Tetrabutylammonium tetrabutylborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium tetrabutylborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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